Acetic acid;2,4,6-trimethoxyphenol

Description

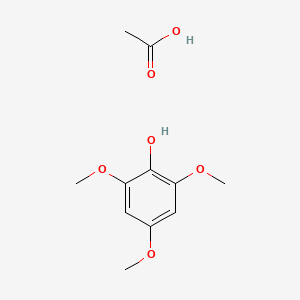

The compound "acetic acid;2,4,6-trimethoxyphenol" is likely a derivative or reaction product involving 2,4,6-trimethoxyphenol (CAS 20491-92-3, molecular formula C₉H₁₂O₄, MW 184.19), a phenolic compound with three methoxy groups at positions 2, 4, and 6 on the benzene ring .

2,4,6-Trimethoxyphenol is naturally occurring, isolated from mangrove species (Rhizophora apiculata), Schima superba, and Bauhinia championii . It is a stable off-white solid, soluble in polar organic solvents, and exhibits applications in organic synthesis, antifungal agent development, and as a laccase mediator in dye decolorization .

Properties

CAS No. |

30225-90-2 |

|---|---|

Molecular Formula |

C11H16O6 |

Molecular Weight |

244.24 g/mol |

IUPAC Name |

acetic acid;2,4,6-trimethoxyphenol |

InChI |

InChI=1S/C9H12O4.C2H4O2/c1-11-6-4-7(12-2)9(10)8(5-6)13-3;1-2(3)4/h4-5,10H,1-3H3;1H3,(H,3,4) |

InChI Key |

BKBIMROPWPCZRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.COC1=CC(=C(C(=C1)OC)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2,4,6-trimethoxyphenol typically involves the esterification of acetic acid with 2,4,6-trimethoxyphenol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can improve the sustainability of the process by reducing the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2,4,6-trimethoxyphenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The carbonyl group in acetic acid can be reduced to form alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the methoxy groups.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Phenolic derivatives with different functional groups.

Scientific Research Applications

Acetic acid;2,4,6-trimethoxyphenol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its potential antioxidant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;2,4,6-trimethoxyphenol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.

Anti-inflammatory Activity: It can modulate the activity of enzymes and signaling pathways involved in inflammation.

Comparison with Similar Compounds

Key Differences:

Substituent Position: The 2,4,6-trimethoxyphenol has methoxy groups at positions 2, 4, and 6, creating a symmetrical structure. In contrast, 3,4,5-trimethoxyphenol has methoxy groups at positions 3, 4, and 5, leading to distinct electronic and steric properties . 2,6-Dimethoxyphenol lacks the 4-methoxy group, reducing steric hindrance and altering reactivity .

Synthetic Utility: 2,4,6-Trimethoxyphenol undergoes geranylation to form antifungal agents (e.g., compound 20, 21) with yields of 14–16% . 3,4,5-Trimethoxyphenol is a key intermediate in flavonoid synthesis (e.g., scutellarein) via Friedel-Crafts acylation with acetic acid, achieving total yields up to 58% .

Biological Activity: 2,4,6-Trimethoxyphenol derivatives exhibit antifungal activity against Botrytis cinerea .

Physicochemical Properties

- Solubility: The symmetrical substitution in 2,4,6-trimethoxyphenol enhances solubility in nonpolar solvents compared to 3,4,5-trimethoxyphenol, which has a higher dipole moment due to asymmetric substitution .

- Reactivity: 2,4,6-Trimethoxyphenol reacts with geraniol via BF₃·OEt₂ catalysis to form geranylated phenols . 3,4,5-Trimethoxyphenol undergoes Claisen-Schmidt condensation with aldehydes for flavonoid synthesis .

Research Findings and Data

Antifungal Activity of Geranylated Derivatives

| Compound | Structure | IC₅₀ (μg/mL) |

|---|---|---|

| 20 | Geranylated 2,4,6-TMP | 12.5 |

| 21 | Digeranylated 2,4,6-TMP | 18.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.